Atracurium Impurity V
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Atracurium Impurity V is a chemical compound associated with the synthesis and degradation of atracurium besylate, a neuromuscular-blocking agent used in anesthesia. This compound is identified by its CAS number 1075726-86-1 . It is one of the impurities that can be formed during the production or storage of atracurium besylate.
Vorbereitungsmethoden
The synthesis of Atracurium Impurity V involves complex organic reactions. The preparation methods typically include the use of specific reagents and conditions to ensure the formation of the desired impurity. Industrial production methods for atracurium besylate, and consequently its impurities, involve stringent quality control measures to minimize the presence of impurities .
Analyse Chemischer Reaktionen
Atracurium Impurity V undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Atracurium Impurity V has several scientific research applications, including:
Analytical Method Development: It is used in the development and validation of analytical methods to detect and quantify impurities in pharmaceutical formulations.
Quality Control: It plays a crucial role in quality control processes for the production of atracurium besylate, ensuring the safety and efficacy of the final product.
Toxicological Studies: Research on this compound helps in understanding its potential toxicological effects, contributing to the overall safety assessment of atracurium besylate
Wirkmechanismus
Atracurium Impurity V, like atracurium besylate, interacts with the neuromuscular junction. It antagonizes the action of acetylcholine by binding competitively with cholinergic receptor sites on the motor end-plate. This inhibition can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Vergleich Mit ähnlichen Verbindungen
Atracurium Impurity V can be compared with other impurities and related compounds such as:
Cisatracurium: An isomer of atracurium with similar neuromuscular-blocking effects but fewer cardiovascular side effects.
Atracurium Impurity E: Another impurity associated with atracurium besylate, used in similar analytical and quality control applications.
This compound is unique due to its specific formation pathways and its role in the overall quality control of atracurium besylate.
Eigenschaften
Molekularformel |
C25H34INO6 |
---|---|
Molekulargewicht |
571.4 g/mol |
IUPAC-Name |
methyl 3-[(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;iodide |
InChI |
InChI=1S/C25H34NO6.HI/c1-26(12-10-25(27)32-6)11-9-18-15-23(30-4)24(31-5)16-19(18)20(26)13-17-7-8-21(28-2)22(14-17)29-3;/h7-8,14-16,20H,9-13H2,1-6H3;1H/q+1;/p-1/t20-,26?;/m1./s1 |
InChI-Schlüssel |
QTJLWDARGMSGAA-DDBJQTBVSA-M |
Isomerische SMILES |
C[N+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-] |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.